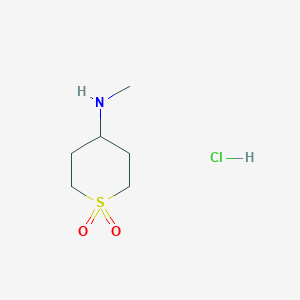
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (6-MTP) is a heterocyclic compound with a diverse range of applications in organic synthesis and analytical chemistry. It is an important building block for the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 6-MTP is also used as an intermediate in the synthesis of various catalysts and reagents. In addition, 6-MTP has been used in the synthesis of biologically active compounds and in the development of new materials.
科学研究应用
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a versatile compound with many applications in scientific research. It is used in the synthesis of various catalysts and reagents, and has been used in the synthesis of biologically active compounds. In addition, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has been used in the development of new materials and as a starting material for the synthesis of other heterocyclic compounds.
作用机制
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a reactive compound and its reactivity is dependent on its structure. The trifluoromethyl group is electron-withdrawing, which increases the acidity of the compound and decreases its basicity. This makes the compound more reactive, allowing it to form strong hydrogen bonds with other molecules. The methoxy group is electron-donating, which increases the basicity of the compound and decreases its acidity. This makes the compound less reactive and more stable.
Biochemical and Physiological Effects
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This has been found to have a beneficial effect on cognitive function. In addition, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has been found to have anti-inflammatory, antioxidant, and anti-cancer effects.
实验室实验的优点和局限性
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a relatively easy compound to synthesize and is widely available. It is also relatively stable, making it suitable for use in a variety of lab experiments. However, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a reactive compound and can be hazardous if not handled properly. It is also a relatively expensive compound, making it less suitable for large-scale experiments.
未来方向
The potential applications of 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid are still being explored. Potential future directions include the development of new catalysts and reagents, the synthesis of biologically active compounds, and the development of new materials. In addition, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid could be used to study the biochemical and physiological effects of heterocyclic compounds, as well as the mechanisms of action of these compounds. Finally, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid could be used to study the structure and reactivity of heterocyclic compounds, and to develop new synthetic methods for the synthesis of these compounds.
合成方法
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is synthesized from 4-trifluoromethylpyridine-2-carboxylic acid and aqueous sodium methoxide. The reaction is carried out in an aqueous medium at a temperature of 80–90 °C. The reaction is carried out under an inert atmosphere, such as nitrogen or argon. The reaction is complete in 10–12 hours, and the product is isolated by filtration. The yield of the reaction is typically around 80%.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves the introduction of a methoxy group, a trifluoromethyl group, and a carboxylic acid group onto a pyridine ring.", "Starting Materials": [ "2-chloro-6-methoxypyridine", "trifluoroacetic acid", "sodium hydroxide", "carbon dioxide", "methanol", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-chloro-6-methoxypyridine is reacted with sodium hydroxide and methanol to form 2-methoxy-6-hydroxypyridine.", "Step 2: 2-methoxy-6-hydroxypyridine is reacted with trifluoroacetic acid and diethyl ether to form 2-methoxy-6-trifluoroacetylpyridine.", "Step 3: 2-methoxy-6-trifluoroacetylpyridine is reacted with carbon dioxide and sodium bicarbonate to form 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.", "Step 4: The product is purified by recrystallization from methanol and hydrochloric acid, followed by washing with water and drying to obtain the final product." ] } | |
CAS 编号 |
1211590-72-5 |
产品名称 |
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid |
分子式 |
C8H6F3NO3 |
分子量 |
221.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



